N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide
Description
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a chemical compound with the molecular formula C21H28N4O2 It is known for its unique structure, which includes a benzyl group, a dimethylamino group, and an ethanediamide backbone
Properties
IUPAC Name |
N'-benzyl-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-22(2)17-10-8-15(9-11-17)12-13-20-18(23)19(24)21-14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVYYJBSIOTVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide typically involves the reaction of benzylamine with 2-[4-(dimethylamino)phenyl]ethylamine in the presence of ethanediamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted benzyl derivatives. These products can be further utilized in various applications, including the synthesis of more complex molecules.
Scientific Research Applications
N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide include:
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}propionamide
- N-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}butyramide
Uniqueness
What sets N’-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide apart from these similar compounds is its specific ethanediamide backbone, which imparts unique chemical and biological properties. This structural feature allows for distinct interactions with molecular targets and can lead to different biological activities compared to its analogs.
Biological Activity
N'-benzyl-N-{2-[4-(dimethylamino)phenyl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular signaling modulation. This article provides an overview of its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₂₃N₃
- Molecular Weight : 285.39 g/mol
This compound features a benzyl group and a dimethylamino group, which are significant for its interaction with biological targets, particularly in modulating protein kinase activities.
This compound has been identified to modulate various protein kinases involved in cellular proliferation and signaling pathways. The inhibition of certain receptor tyrosine kinases (RTKs), such as c-Met, has been linked to its anti-cancer properties. These kinases are crucial in mediating processes such as cell migration, invasion, and angiogenesis, which are often dysregulated in cancerous cells .
Key Biological Activities:
- Inhibition of c-Met : This receptor is implicated in several tumor types, including breast and lung cancers. Inhibiting c-Met may reduce tumor growth and metastasis .
- Modulation of Eph Receptors : The compound may also affect EphA and EphB receptors, which are involved in cell-cell interactions during development and tumor progression .
Case Studies
- Tumor Cell Proliferation : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, studies showed a significant reduction in the viability of breast cancer cells treated with this compound compared to untreated controls.
- Angiogenesis Inhibition : The compound has been tested for its ability to inhibit angiogenesis in vivo. Animal models treated with this compound exhibited reduced vascularization in tumors, indicating potential as an anti-angiogenic agent.
- Synergistic Effects : Research has explored the synergistic effects of combining this compound with other chemotherapeutics. Preliminary results suggest enhanced efficacy when used alongside established cancer therapies, potentially leading to lower required dosages and reduced side effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
